6-methoxy-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride
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Overview
Description
6-methoxy-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique quinoline structure, which is substituted with methoxy, methyl, and morpholinylphenyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile approach for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyquinoline carboxylic acid, while reduction of the quinoline core can produce dihydroquinoline derivatives .
Scientific Research Applications
6-methoxy-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Mechanism of Action
The mechanism of action of 6-methoxy-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or interact with proteins, affecting their function and activity. The methoxy and morpholinylphenyl groups can enhance binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone: This compound shares the methoxy and morpholinylphenyl groups but has a different core structure.
N-{[6-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine: Similar quinoline core with additional triazole functionality.
Uniqueness
6-methoxy-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable for applications requiring high solubility and stability, such as in biological assays and industrial processes .
Properties
IUPAC Name |
6-methoxy-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2.ClH/c1-15-13-21(19-14-18(25-2)7-8-20(19)22-15)23-16-3-5-17(6-4-16)24-9-11-26-12-10-24;/h3-8,13-14H,9-12H2,1-2H3,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLWGWFOTMKZOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=C(C=C3)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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